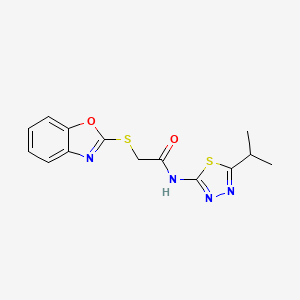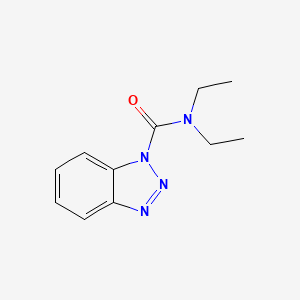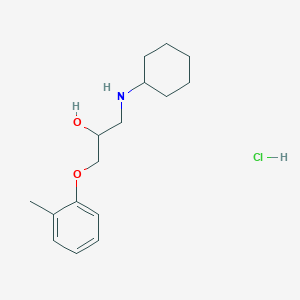
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors.
Mécanisme D'action
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 works by selectively blocking the β2-adrenergic receptors, which are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. By blocking these receptors, 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 inhibits the effects of β2-adrenergic agonists, such as adrenaline and noradrenaline, which are responsible for the activation of the sympathetic nervous system.
Biochemical and Physiological Effects:
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 can inhibit the activation of β2-adrenergic receptors by various agonists, such as isoproterenol and salbutamol. In vivo studies have shown that 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 can block the bronchodilatory effects of β2-adrenergic agonists, such as salbutamol, in animal models of asthma. Additionally, 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to inhibit the lipolytic effects of β2-adrenergic agonists in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific investigation of β2-adrenergic receptor function without interference from other receptor subtypes. Additionally, 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is available in both in vitro and in vivo formulations, which allows for the investigation of β2-adrenergic receptor function in various experimental settings.
One limitation of 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is that it is a relatively potent antagonist, which can lead to off-target effects at high concentrations. Additionally, the use of 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 in in vivo experiments can be complicated by its relatively short half-life and rapid metabolism.
Orientations Futures
There are several future directions for research involving 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551. One area of interest is the investigation of the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin sensitivity. Additionally, further research is needed to better understand the mechanisms underlying the bronchodilatory effects of β2-adrenergic agonists and the role of β2-adrenergic receptors in the pathophysiology of asthma. Finally, the development of more selective and longer-acting β2-adrenergic receptor antagonists may provide new opportunities for the treatment of various diseases and conditions.
Applications De Recherche Scientifique
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors. It is commonly used in in vitro and in vivo experiments to investigate the role of β2-adrenergic receptors in various physiological processes, such as cardiovascular function, respiratory function, and metabolism.
Propriétés
IUPAC Name |
1-(cyclohexylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-7-5-6-10-16(13)19-12-15(18)11-17-14-8-3-2-4-9-14;/h5-7,10,14-15,17-18H,2-4,8-9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEICUUTQZSEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNC2CCCCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {4-[(2-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4395366.png)
![3-ethoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B4395369.png)
![1-acetyl-4-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)piperazine](/img/structure/B4395376.png)
![4-chloro-N-(2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4395379.png)

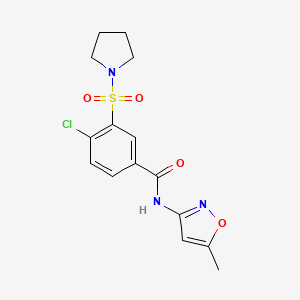
![2-[4-(anilinomethyl)-2-chlorophenoxy]acetamide](/img/structure/B4395404.png)
![3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4395407.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4395419.png)
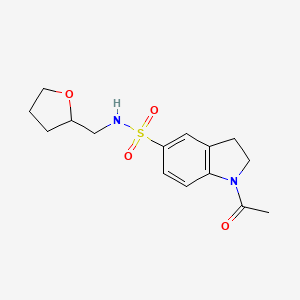
![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4395434.png)

